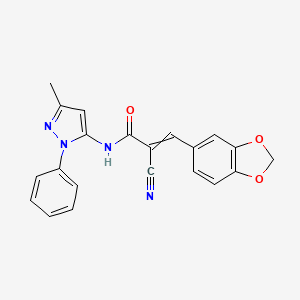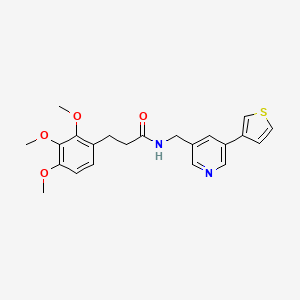![molecular formula C16H13BrN2O3 B2447114 5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898418-79-6](/img/structure/B2447114.png)
5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a complex chemical compound belonging to a class of heterocyclic organic molecules. This compound features a fused ring system integrating both pyrroloquinoline and furan structures, which is significant due to its potential pharmacological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide typically involves multiple steps. Starting with the construction of the pyrroloquinoline core, a common method involves cyclization reactions using appropriate starting materials like 2-aminobenzonitrile and various aldehydes under acidic or basic conditions. Subsequent bromination is often carried out using reagents like N-bromosuccinimide (NBS). The furan-2-carboxamide moiety is then introduced via amidation reactions.
Industrial Production Methods
In an industrial context, the synthesis of this compound necessitates optimization for yield and purity. Automated continuous flow reactors are often employed to ensure precise control over reaction conditions. Green chemistry principles are also applied to reduce the use of hazardous reagents and solvents, emphasizing sustainability and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the pyrroloquinoline moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ketone group in the structure is susceptible to reduction, typically by reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products Formed
The major products of these reactions vary but often include derivatives that maintain the core structure while introducing functional groups that can enhance or modify the compound's properties.
科学的研究の応用
Chemistry
The compound is used in the synthesis of novel heterocyclic systems due to its reactive functional groups and stable core structure. It's a valuable intermediate in the production of other complex organic molecules.
Biology
In biological research, 5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is studied for its potential interactions with various enzymes and receptors, making it a candidate for drug development studies.
Medicine
This compound shows promise in medicinal chemistry, particularly in the design of new pharmaceuticals targeting neurological disorders and cancer. Its unique structure allows it to interact with specific biological targets effectively.
Industry
Industrially, the compound is explored for use in the development of advanced materials, including polymers and catalysts due to its stable heterocyclic framework.
作用機序
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the ketone group within the heterocyclic system can facilitate interactions through hydrogen bonding, van der Waals forces, and π-π stacking, thus modulating biological activity pathways.
類似化合物との比較
Similar Compounds
5-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide
5-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide
Uniqueness
Compared to these similar compounds, the 5-bromo variant often demonstrates enhanced reactivity and different biological activity profiles due to the distinctive electronic effects imparted by the bromine atom. This can lead to unique pharmacological properties and application potentials.
This compound certainly has an impressive range of applications! Anything else you'd like to dive into?
特性
IUPAC Name |
5-bromo-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-3-2-12(22-13)16(21)18-11-7-9-1-4-14(20)19-6-5-10(8-11)15(9)19/h2-3,7-8H,1,4-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPRFRMMYXJHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B2447032.png)
![1-phenyl-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2447033.png)

![[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2447036.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylpyrazole-3-carboxamide](/img/structure/B2447040.png)
![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)


![2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447047.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2447051.png)
